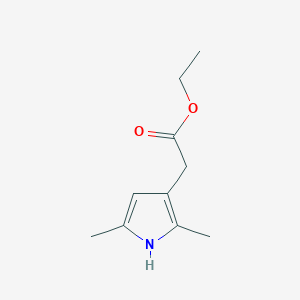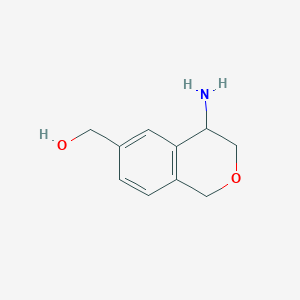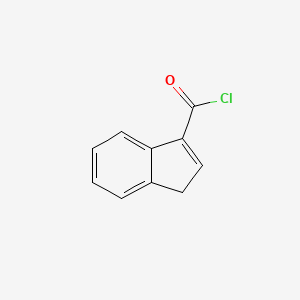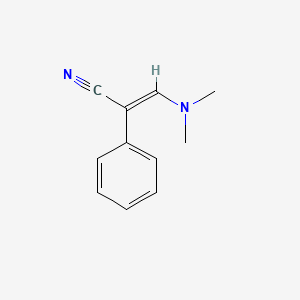![molecular formula C10H8N2O B11912707 2H-Imidazo[2,1-a]isoindol-5(3H)-one CAS No. 16780-94-2](/img/structure/B11912707.png)
2H-Imidazo[2,1-a]isoindol-5(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Imidazo[2,1-a]isoindol-5(3H)-one is a heterocyclic compound that features a fused ring system combining an imidazole ring with an isoindole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and structural uniqueness.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Imidazo[2,1-a]isoindol-5(3H)-one typically involves the condensation of 2-formylbenzoic acid with α-amino amides in the presence of a catalytic amount of toluene-p-sulfonic acid . This method yields the desired product with high stereoselectivity and efficiency.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned condensation reaction, optimized for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2H-Imidazo[2,1-a]isoindol-5(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, particularly at positions susceptible to nucleophilic attack.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild to moderate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazoisoindolone oxides, while reduction can produce various reduced derivatives.
Aplicaciones Científicas De Investigación
2H-Imidazo[2,1-a]isoindol-5(3H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2H-Imidazo[2,1-a]isoindol-5(3H)-one involves its interaction with specific molecular targets. It inhibits the uptake of catecholamines and blocks the binding of cocaine to the dopamine uptake transporter . This action is similar to that of certain tricyclic anorexigenic agents, making it a potential candidate for therapeutic applications.
Comparación Con Compuestos Similares
Mazindol: A tricyclic anorexigenic agent with similar structural features and biological activities.
Imidazo[1,2-a]pyridine: Another heterocyclic compound with versatile applications in chemistry and biology.
Uniqueness: 2H-Imidazo[2,1-a]isoindol-5(3H)-one is unique due to its fused ring system, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications set it apart from other similar compounds.
Propiedades
Número CAS |
16780-94-2 |
|---|---|
Fórmula molecular |
C10H8N2O |
Peso molecular |
172.18 g/mol |
Nombre IUPAC |
2,3-dihydroimidazo[1,2-b]isoindol-5-one |
InChI |
InChI=1S/C10H8N2O/c13-10-8-4-2-1-3-7(8)9-11-5-6-12(9)10/h1-4H,5-6H2 |
Clave InChI |
KBYGABSMKUYDEM-UHFFFAOYSA-N |
SMILES canónico |
C1CN2C(=N1)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B11912625.png)
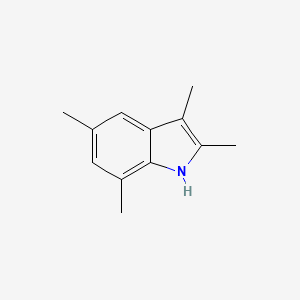

![[(4,5,6,7-Tetrahydro-1H-indazol-3-yl)oxy]acetonitrile](/img/structure/B11912642.png)





